molecular formula C15H16N2O4 B13329855 (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid

(2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid

Cat. No.: B13329855
M. Wt: 288.30 g/mol
InChI Key: LKZFHZFZEGGBQH-HZMBPMFUSA-N
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Description

(2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid is a complex organic compound that features a tetrahydrofuran ring, a pyrazole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution.

    Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed via cyclization reactions involving diols and appropriate catalysts.

    Final Coupling: The final step involves coupling the pyrazole and tetrahydrofuran intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, to form corresponding quinones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group, to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride for forming acyl chlorides, followed by nucleophiles like alcohols or amines.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Esters, amides, and other substituted derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine

    Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals due to its potential bioactivity.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-(1-Phenyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid: Lacks the methoxy group, which may affect its binding properties and biological activity.

    (2S,3S)-2-(1-(2-Hydroxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the methoxy group in (2S,3S)-2-(1-(2-Methoxyphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid distinguishes it from similar compounds, potentially enhancing its hydrophobic interactions and influencing its overall reactivity and biological activity.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

(2S,3S)-2-[2-(2-methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid

InChI

InChI=1S/C15H16N2O4/c1-20-13-5-3-2-4-11(13)17-12(6-8-16-17)14-10(15(18)19)7-9-21-14/h2-6,8,10,14H,7,9H2,1H3,(H,18,19)/t10-,14-/m0/s1

InChI Key

LKZFHZFZEGGBQH-HZMBPMFUSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C(=CC=N2)[C@@H]3[C@H](CCO3)C(=O)O

Canonical SMILES

COC1=CC=CC=C1N2C(=CC=N2)C3C(CCO3)C(=O)O

Origin of Product

United States

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